molecular formula C16H11ClFN3O B6720420 N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide

N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide

Cat. No.: B6720420
M. Wt: 315.73 g/mol
InChI Key: SXRRVPAMAANPJX-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide is a heterocyclic compound that features a quinoline core substituted with a fluorine atom and a carboxamide group

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c1-21(14-5-4-11(17)9-20-14)16(22)13-8-12(18)7-10-3-2-6-19-15(10)13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRRVPAMAANPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)Cl)C(=O)C2=C3C(=CC(=C2)F)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine, such as N-methylamine, under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: To investigate its effects on cellular processes and pathways.

    Industrial Applications: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)benzamide: Shares the pyridine and carboxamide moieties but lacks the quinoline core and fluorine substitution.

    2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide: Contains a thiourea group and different substitution pattern.

Uniqueness

N-(5-chloropyridin-2-yl)-6-fluoro-N-methylquinoline-8-carboxamide is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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